Copper(II) 2,3-naphthalocyanine

説明

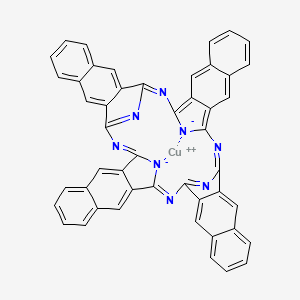

Copper(II) 2,3-naphthalocyanine is a technical grade compound with an assay of approximately 85% (Cu) . It is a metal complex that absorbs in the far red and near infrared, with a maximum absorption at 775 nm (chloronaphthalene) .

Synthesis Analysis

Copper(II) phthalocyanines can be efficiently synthesized in the presence of DBU as a strong base . These synthesized copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature .Molecular Structure Analysis

The empirical formula of this compound is C48H24CuN8 . Its molecular weight is 776.30 .Chemical Reactions Analysis

Copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . The reaction proceeds at room temperature to 40 °C and gives 83–99% of products . The reactions are carried out in DMSO solvent .Physical And Chemical Properties Analysis

This compound is a metal complex that absorbs in the far red and near infrared, with a maximum absorption at 775 nm (chloronaphthalene) . Its empirical formula is C48H24CuN8 and its molecular weight is 776.30 .科学的研究の応用

Infrared Spectra and Structural Interpretation

Copper(II) 2,3-naphthalocyanine (CuNc) exhibits distinct infrared spectra when deposited onto a copper surface, compared to when dispersed in KBr. This variance is attributed to slight structural modifications due to its interaction with the copper surface. The orientation and energy of this interaction have been explored using molecular models and semiempirical methods, providing insights into the behavior of CuNc at the molecular level (Mendizábal & Campos-Vallette, 1998).

UV Spectrum Analysis and Synthesis

The study of octabutoxy-2,3-naphthalocyanine copper(II) focuses on its synthesis and UV absorption characteristics in chloroform solution. This research highlights the material's evolving absorption properties over time, indicating potential applications in photochemistry and materials science (Huo Li-hua, 2004).

Photothermal and Photochemical Conversion

Research on soluble precursors of copper phthalocyanine and naphthalocyanine, which can be converted into insoluble forms through thermal and photochemical processes, opens avenues for applications in photothermal therapy and photocatalysis (Kikukawa et al., 2011).

Solubility and Aggregation Control

Advancements in the synthesis of 5,8-disubstituted crown-naphthalonitriles lead to highly soluble and nonaggregating naphthalocyanines. This has significant implications for their use in organic solvents, potentially enhancing their application in organic electronics or photodynamic therapy (Safonova et al., 2020).

Nanoparticle Production and Applications

Copper naphthalocyanine nanoparticles, prepared through laser ablation in liquid, exhibit high dispersion stability and potential as contrast agents for photoacoustic imaging. This method’s efficiency in nanoparticle production could be transformative for medical imaging technologies (Omura et al., 2022).

作用機序

Mode of Action

It is known that copper complexes can participate in one-electron or two-electron processes due to the variable oxidation states of copper . This flexibility allows copper complexes to participate in either one-electron radical reactions or two-electron bond-forming reactions through organometallic intermediates .

将来の方向性

特性

IUPAC Name |

copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H24N8.Cu/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLUMIUEZQSUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H24CuN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

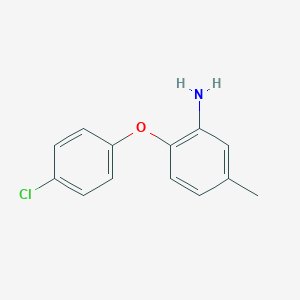

![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)

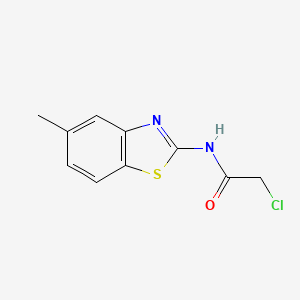

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)

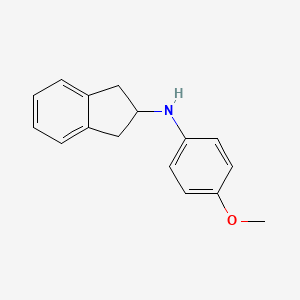

![1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3126281.png)